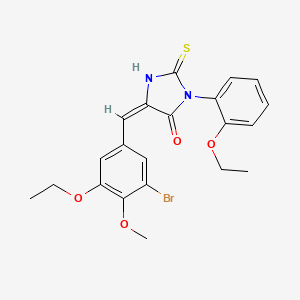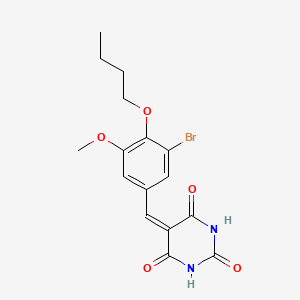![molecular formula C15H12N4O4 B4711786 ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4711786.png)
ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and related compounds involves several key steps, including the reaction of precursors under specific conditions to form the desired heterocyclic systems. For instance, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is synthesized by reacting 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate, which can then be transformed into related fused heterocyclic systems via reaction with various reagents (Youssef et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been detailed through crystallographic studies, revealing intramolecular and intermolecular hydrogen bonding that contributes to their stability and reactivity. For example, compounds related to the core structure have demonstrated distinct molecular arrangements characterized by intramolecular N-H...O hydrogen bonds, contributing to their chemical and biological properties (Wu et al., 2005).
Chemical Reactions and Properties
This class of compounds undergoes various chemical reactions, transforming into different heterocyclic systems with potential biological activities. The synthesis process often involves cyclization reactions, substitution, and the introduction of various functional groups, which significantly affect their chemical properties and biological activities. The reactivity of these compounds is explored through the synthesis of novel heterocycles derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrating their versatile chemical behavior (Youssef et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is used in the synthesis of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine. These dyes have been characterized for their solvatochromic properties and antimicrobial-radical scavenging activities, showing activity against both Gram-positive and Gram-negative bacteria, and even fungi (Şener et al., 2017).
Antimicrobial and Antioxidant Properties
- Compounds derived from pyrazolo[1,5-a]pyrimidine, including ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, have been studied for their antimicrobial properties. They have shown effectiveness against various types of bacteria and fungi, as well as possessing antioxidant potentials, often surpassing the activity of Vitamin C in certain cases (Şener et al., 2017).
Biological Activity and Potential Therapeutic Applications
- The synthesis and biological activities of related compounds, such as ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, have been investigated. These studies suggest a range of potential therapeutic applications, including antitumor properties and activities against various bacterial and fungal strains (Youssef et al., 2013).
Synthesis and Cytotoxic Activity
- Pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their in vitro cytotoxic activity against several human cancer cell lines. This demonstrates the potential of these compounds in the development of new anticancer agents (Hassan et al., 2015).
Agricultural Applications
- Trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives have been explored as potential inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv, indicating their use in agricultural applications, particularly as herbicides (Wu et al., 2006).
Antituberculous Agents
- Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs have been synthesized and evaluated for tuberculostatic activity. This research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for tuberculosis (Titova et al., 2019).
Nonsteroidal Antiinflammatory Drugs
- Research on pyrazolo[1,5-a]pyrimidin-7-ones suggests their potential as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds, including this compound, have been found to exhibit significant anti-inflammatory properties without the typical ulcerogenic activity associated with traditional NSAIDs (Auzzi et al., 1983).
Mécanisme D'action
Target of Action
Related pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Furthermore, they reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-2-23-15(20)12-9-17-18-13(6-7-16-14(12)18)10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUONVENNSWEYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(benzyloxy)phenyl]-4-[(2-chlorophenyl)acetyl]piperazine](/img/structure/B4711715.png)
![ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4711717.png)

![4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4711742.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4711750.png)
![ethyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4711751.png)
![8,8-dimethyl-11-phenyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4711752.png)


![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4711767.png)
![3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4711768.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4711777.png)
